Cas no 2228577-59-9 (1-(1-bromo-2-methylpropan-2-yl)-2-chloro-4-methylbenzene)

1-(1-Bromo-2-methylpropan-2-yl)-2-chloro-4-methylbenzene is a halogenated aromatic compound featuring both bromine and chlorine substituents, offering versatile reactivity in organic synthesis. The presence of a tertiary bromine group enhances its utility in nucleophilic substitution reactions, while the chloro and methyl groups on the benzene ring provide opportunities for further functionalization. This compound is particularly valuable in the development of pharmaceuticals, agrochemicals, and specialty chemicals due to its stable yet reactive structure. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions and other transformations, making it a reliable intermediate for complex synthetic pathways.
1-(1-bromo-2-methylpropan-2-yl)-2-chloro-4-methylbenzene structure
2228577-59-9 structure
Product Name:1-(1-bromo-2-methylpropan-2-yl)-2-chloro-4-methylbenzene
CAS No:2228577-59-9
MF:C11H14BrCl
MW:261.585861682892
CID:5865999
PubChem ID:165645562
Update Time:2025-08-05

1-(1-bromo-2-methylpropan-2-yl)-2-chloro-4-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(1-bromo-2-methylpropan-2-yl)-2-chloro-4-methylbenzene
    • EN300-1923339
    • 2228577-59-9
    • Inchi: 1S/C11H14BrCl/c1-8-4-5-9(10(13)6-8)11(2,3)7-12/h4-6H,7H2,1-3H3
    • InChI Key: FCGZUZBDYMQCQZ-UHFFFAOYSA-N
    • SMILES: BrCC(C)(C)C1C=CC(C)=CC=1Cl

Computed Properties

  • Exact Mass: 259.99674g/mol
  • Monoisotopic Mass: 259.99674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 0Ų

1-(1-bromo-2-methylpropan-2-yl)-2-chloro-4-methylbenzene Pricemore >>

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Additional information on 1-(1-bromo-2-methylpropan-2-yl)-2-chloro-4-methylbenzene

Professional Introduction to Compound with CAS No. 2228577-59-9 and Product Name: 1-(1-bromo-2-methylpropan-2-yl)-2-chloro-4-methylbenzene

The compound identified by the CAS number 2228577-59-9 and the product name 1-(1-bromo-2-methylpropan-2-yl)-2-chloro-4-methylbenzene represents a significant advancement in the field of organic chemistry and pharmaceutical research. This molecule, featuring a complex aromatic structure with bromo and chloro substituents, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of a branched alkyl group at the para position relative to the chloro substituent enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the exploration of halogenated aromatic compounds has been extensively studied for their role in pharmaceutical intermediates and bioactive molecules. The specific arrangement of bromine and chlorine atoms in 1-(1-bromo-2-methylpropan-2-yl)-2-chloro-4-methylbenzene contributes to its unique electronic properties, which are critical for understanding its interaction with biological targets. This compound's structure suggests potential utility in the synthesis of kinase inhibitors, anticancer agents, and other therapeutic molecules where precise steric and electronic control is essential.

One of the most compelling aspects of this compound is its versatility as a building block in medicinal chemistry. The bromo group at the alpha position allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex scaffolds. Meanwhile, the chloro substituent at the meta position can participate in nucleophilic aromatic substitution reactions, providing another pathway for structural diversification. These features make 1-(1-bromo-2-methylpropan-2-yl)-2-chloro-4-methylbenzene an attractive candidate for library synthesis efforts aimed at discovering novel bioactive compounds.

Recent studies have highlighted the importance of halogenated aromatic compounds in modulating enzyme activity and receptor binding. For instance, derivatives of this class have been shown to exhibit inhibitory effects on various kinases, which are overexpressed in many cancers. The methyl groups at the ortho positions may influence solubility and metabolic stability, factors that are often critical for drug-like properties. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess the potential of this compound as a lead molecule or intermediate.

The synthesis of 1-(1-bromo-2-methylpropan-2-yl)-2-chloro-4-methylbenzene involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include bromination followed by chlorination, with careful control over reaction conditions to avoid unwanted side products. The use of palladium-catalyzed cross-coupling reactions can further enhance the efficiency of constructing complex derivatives from this precursor. Advances in flow chemistry have also enabled scalable production of this compound, reducing batch-to-batch variability and improving overall yield.

In conclusion, 1-(1-bromo-2-methylpropan-2-yl)-2-chloro-4-methylbenzene (CAS No. 2228577-59-9) represents a promising entity in pharmaceutical research due to its structural complexity and synthetic utility. Its role as an intermediate in drug discovery underscores the importance of halogenated aromatic compounds in modern medicine. As research continues to uncover new applications for this class of molecules, compounds like this will remain at the forefront of innovation in medicinal chemistry.

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